molecular formula C12H14FN3OS B1622590 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 725217-84-5

4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622590
CAS No.: 725217-84-5
M. Wt: 267.32 g/mol
InChI Key: LRZFYXLDPCBIEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves several steps. Typically, the synthetic route includes the reaction of ethyl hydrazinecarboxylate with 4-fluorophenol to form an intermediate, which is then reacted with ethyl bromoacetate. The resulting product undergoes cyclization with thiourea to form the triazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Biological Activity

4-Ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 725217-84-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C12H14F N3OS
  • Molecular Weight : 267.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 725217-84-5

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, P. aeruginosa32 µg/mL
Comparison Compound AE. coli16 µg/mL
Comparison Compound BP. aeruginosa64 µg/mL

The compound exhibited a MIC of 32 µg/mL against E. coli, indicating moderate antibacterial activity. However, it showed lower efficacy against P. aeruginosa compared to other triazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay to determine cell viability.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 = 0.5 µM)
Hepatocellular Carcinoma (HePG-2)75Moderate
Breast Cancer (MCF-7)80Moderate
Prostate Cancer (PC-3)90Moderate
Colorectal Cancer (HCT-116)85Moderate

The results indicate that the compound has moderate anti-proliferative effects across various cancer cell lines, with IC50 values ranging from 75 to 90 µM . The presence of the fluorophenoxy group appears to enhance its anticancer activity compared to similar compounds lacking this substituent.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. For instance, the thiol group in the structure may play a crucial role in interacting with cellular targets or reactive oxygen species .

Case Studies

In a study focused on the synthesis and biological evaluation of related triazole compounds, researchers reported that substitutions at specific positions significantly influenced both antimicrobial and anticancer activities. The introduction of halogenated phenyl groups enhanced antibacterial properties while maintaining low cytotoxicity against normal cells .

Properties

IUPAC Name

4-ethyl-3-[1-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFYXLDPCBIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391026
Record name 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725217-84-5
Record name 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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